molecular formula C16H25NO4S B2978130 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2194843-62-2

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2978130
CAS No.: 2194843-62-2
M. Wt: 327.44
InChI Key: UDFHICODISMKIA-UHFFFAOYSA-N
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Description

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. With a molecular formula of C17H27NO4S and a molecular weight of 341.47 g/mol, this benzenesulfonamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. The core structure of this molecule is the 3,4-dimethylbenzenesulfonamide group, a scaffold recognized for its potential in inhibiting kinase targets . Research on analogous benzenesulfonamide compounds has demonstrated their ability to act as inhibitors for receptor tyrosine kinases (RTKs), such as Tropomyosin receptor kinase A (TrkA), which is a promising target in cancers like glioblastoma (GBM) . These inhibitors typically function by binding to the active site of the kinase, forming key hydrophobic interactions with residues such as Tyr359 and Ser371, and charged interactions with Gln369, thereby disrupting downstream signaling pathways that drive cancer cell proliferation and survival . The unique structural feature of this compound is the N-substituent, which incorporates a cyclopentyl group linked to a 2-hydroxyethoxy chain. This moiety is designed to enhance the molecule's solubility and influence its pharmacokinetic properties, potentially improving its cell membrane permeability and bioavailability in experimental models. In silico analysis of similar compounds suggests that such structures may exhibit favorable drug-likeness properties, including high gastrointestinal absorption and the potential for blood-brain barrier permeation, making them particularly relevant for central nervous system-targeted research . This product is offered to the scientific community for investigative purposes, including but not limited to, in vitro kinase inhibition assays, structure-activity relationship (SAR) studies, and early-stage pharmacological profiling in the development of targeted cancer therapies.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-13-5-6-15(11-14(13)2)22(19,20)17-12-16(21-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFHICODISMKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide, also known by its CAS number 2194843-62-2, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and cytotoxic properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H25NO4S. The compound features a sulfonamide group, which is known for its diverse biological activities, including inhibition of carbonic anhydrase and cyclooxygenase enzymes.

PropertyValue
Molecular FormulaC16H25NO4S
Molecular Weight325.44 g/mol
CAS Number2194843-62-2
SolubilitySoluble in water

Anti-inflammatory Activity

Research indicates that compounds containing the sulfonamide moiety exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamides, it was found that certain derivatives demonstrated potent inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process.

Key Findings:

  • In Vivo Studies : The most active compounds showed up to 82.9% edema inhibition compared to standard anti-inflammatory drugs like celecoxib (85.6%) and diclofenac (83.4%) .
  • Dosage : Effective doses ranged from 35.4 to 45.3 mg/kg for the most active derivatives .

Cytotoxic Activity

Cytotoxicity studies reveal that this compound exhibits selective activity against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell Line TypeGrowth Inhibition (%)
Leukaemia18.0
Non-Small Cell Lung15.7
Colon Cancer18.6
CNS Cancer15.1
Melanoma11.6
Renal Cancer13.7
Prostate Cancer10.6

The compound's positive cytotoxic effect was observed across multiple cell lines, with a notable performance when compared to the reference drug imatinib, which showed a higher growth inhibition rate across a broader range of cancer types .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies suggest that the compound binds effectively to the COX-2 isozyme, indicating a potential mechanism for its anti-inflammatory effects . The presence of electronic substituents on the benzene ring significantly influences its activity, with certain modifications enhancing its potency.

Case Study 1: In Vivo Anti-inflammatory Efficacy

In a controlled study involving paw edema models in rats, treatment with this compound resulted in a significant reduction in inflammation markers compared to untreated controls.

Case Study 2: Cytotoxicity in Tumor Models

A series of experiments conducted on various tumor models indicated that the compound effectively reduced tumor size and inhibited cell proliferation in vitro at concentrations as low as 10 µM.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide?

Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. For example:

  • Screening Designs (e.g., Plackett-Burman) can identify critical variables.
  • Response Surface Methodology (RSM) refines optimal conditions .
  • Stepwise Synthesis Validation : Use intermediates from analogous sulfonamide syntheses (e.g., coupling cyclopentyl ethers with sulfonamide precursors via nucleophilic substitution) .
  • Analytical Cross-Check : Confirm intermediate structures with ¹H/¹³C NMR and FT-IR at each step to minimize side reactions .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks for the cyclopentyl ether (δ ~3.5–4.0 ppm) and sulfonamide (δ ~7.0–7.5 ppm for aromatic protons).
    • High-Resolution Mass Spectrometry (HRMS) validates molecular weight.
  • Crystallography : If single crystals are obtainable, X-ray diffraction (as in analogous sulfonamides ) resolves stereochemistry.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres .
  • Computational Modeling : Preliminary DFT calculations (e.g., Gaussian) predict electronic properties like HOMO-LUMO gaps .

Advanced: What computational approaches can predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., GRRM, Gaussian) to map potential energy surfaces for reactions like hydrolysis or sulfonamide cleavage .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and transition states in polar solvents (e.g., DMSO) .
  • Machine Learning (ML) : Train models on existing sulfonamide reactivity datasets to predict regioselectivity in functionalization reactions .

Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., known enzyme inhibitors) .
  • Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (docking studies with AutoDock Vina) results to confirm mechanism .
  • Error Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch-specific variability in synthesis .
  • Reference Databases : Cross-check spectral data against NIST Chemistry WebBook for consistency .

Basic: What are the key considerations for studying its reactivity under aqueous vs. non-aqueous conditions?

Methodological Answer:

  • Solvent Screening : Test stability in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents using HPLC to monitor degradation .
  • pH-Dependent Studies : Use buffered solutions (pH 3–10) to assess sulfonamide hydrolysis rates via UV-Vis kinetics .
  • Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) if the compound is hygroscopic .

Advanced: How can its potential biological activity be systematically evaluated while minimizing false positives?

Methodological Answer:

  • Targeted Assays : Prioritize enzyme-specific assays (e.g., α-glucosidase inhibition) with dose-response curves (IC₅₀ calculations) .
  • Off-Target Screening : Use BioMAP panels to assess selectivity across multiple pathways .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Cheminformatics : Leverage QSAR models to predict ADMET properties and prioritize in vivo testing .

Advanced: What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using Raman spectroscopy to detect impurities .
  • Membrane Separation : Apply nanofiltration to remove low-MW byproducts during workup .
  • Crystallization Optimization : Use polymorph screening (e.g., solvent-antisolvent methods) to enhance yield .

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